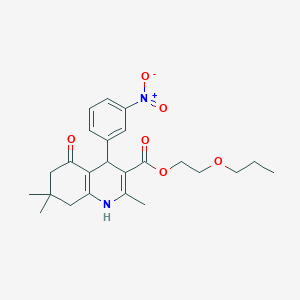![molecular formula C14H14N2O4 B5089770 ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate, also known as ethyl 3-[4-(N-acetylamino)phenyl]-2-cyanoacrylate, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects
Ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. It has also been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate in lab experiments is its ease of synthesis. It can be synthesized using a relatively simple multi-step reaction process. However, one of the limitations of using ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on further elucidating the mechanism of action of the compound. Additionally, research could be conducted to explore the potential use of ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate in drug discovery and development. Finally, research could be conducted to explore the potential use of the compound in other scientific fields, such as materials science and nanotechnology.
Métodos De Síntesis
Ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate can be synthesized using a multi-step reaction process. The first step involves the reaction of ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate cyanoacetate with 4-aminobenzophenone to form ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(aminophenyl)-2-oxo-3-oxopropyl]cyanoacetate. This intermediate product is then reacted with acetic anhydride to form ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate 3-[4-(N-acetylamino)phenyl]-2-cyano-3-oxopropanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate has been extensively studied for its potential applications in various scientific fields. One of the primary applications is in the field of organic chemistry, where it is used as a key intermediate in the synthesis of various compounds. It has also been studied for its potential use in drug discovery, as it has been shown to exhibit significant biological activity against various cell lines.
Propiedades
IUPAC Name |
ethyl 3-(4-acetamidophenyl)-2-cyano-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)12(8-15)13(18)10-4-6-11(7-5-10)16-9(2)17/h4-7,12H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUANJCIFQYJKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5089698.png)
![1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
![4-(3-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089713.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)
![2-amino-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B5089727.png)
![N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089741.png)
![4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate](/img/structure/B5089747.png)

![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5089761.png)
![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
